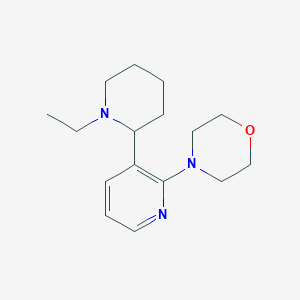

4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine

CAS No.:

Cat. No.: VC15849520

Molecular Formula: C16H25N3O

Molecular Weight: 275.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H25N3O |

|---|---|

| Molecular Weight | 275.39 g/mol |

| IUPAC Name | 4-[3-(1-ethylpiperidin-2-yl)pyridin-2-yl]morpholine |

| Standard InChI | InChI=1S/C16H25N3O/c1-2-18-9-4-3-7-15(18)14-6-5-8-17-16(14)19-10-12-20-13-11-19/h5-6,8,15H,2-4,7,9-13H2,1H3 |

| Standard InChI Key | IWONFYSGKVFFII-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CCCCC1C2=C(N=CC=C2)N3CCOCC3 |

Introduction

Chemical Identity and Structural Features

Physicochemical Properties

With a clogP (calculated octanol-water partition coefficient) of approximately 2.5, the compound exhibits moderate lipophilicity, suggesting balanced membrane permeability and solubility . Its molecular weight of 275.39 g/mol places it within the acceptable range for blood-brain barrier penetration, a critical factor for central nervous system (CNS)-targeted therapeutics.

Synthesis Methodologies

Key Synthetic Routes

While no direct synthesis protocols for 4-(3-(1-ethylpiperidin-2-yl)pyridin-2-yl)morpholine are documented, analogous compounds provide a framework for its potential preparation. A common strategy involves:

-

Nucleophilic Substitution: Reacting 2,3-dichloropyridine with morpholine to introduce the morpholine group at the 2-position .

-

Piperidine Functionalization: Introducing the 1-ethylpiperidine moiety via reductive amination or alkylation of piperidine precursors .

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling to integrate aromatic subunits, as demonstrated in the synthesis of triazine derivatives with morpholine substituents .

For example, the PMC study (Source ) describes the use of POCl₃ and tetramethylammonium chloride to convert pyrimidinones to chlorides, followed by amine displacement reactions. Adapting this methodology, the target compound could be synthesized by reacting 3-(1-ethylpiperidin-2-yl)pyridin-2-amine with morpholine under catalytic conditions .

Comparative Analysis with Structural Analogs

This table illustrates how substituents influence bioactivity. The ethylpiperidine group in VC15849520 may enhance blood-brain barrier penetration compared to simpler morpholine derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume